molecular formula C15H14N2O3 B5860620 2-methyl-N-(3-methylphenyl)-3-nitrobenzamide

2-methyl-N-(3-methylphenyl)-3-nitrobenzamide

Cat. No.: B5860620
M. Wt: 270.28 g/mol
InChI Key: VPYGCGLFZVMTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(3-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group at the third position of the benzamide ring, along with methyl groups at the second position of the benzamide ring and the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(3-methylphenyl)-3-nitrobenzamide typically involves the nitration of 2-methyl-N-(3-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

    Substitution: The methyl groups on the benzamide and phenyl rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

    Reduction: 2-methyl-N-(3-methylphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-N-(3-methylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also bind to proteins or enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

    2-Methyl-N-phenylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-(3,4-Dimethylphenyl)benzamide: Contains additional methyl groups, which can influence its physical and chemical properties.

    2-Methyl-N-(4-nitrophenyl)benzamide:

Uniqueness: 2-Methyl-N-(3-methylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-5-3-6-12(9-10)16-15(18)13-7-4-8-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYGCGLFZVMTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(3-methylphenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.